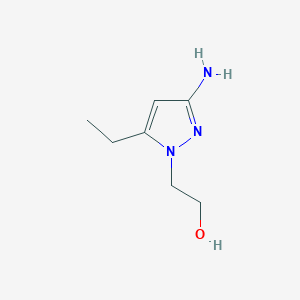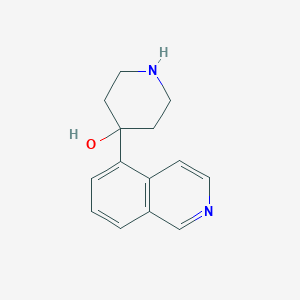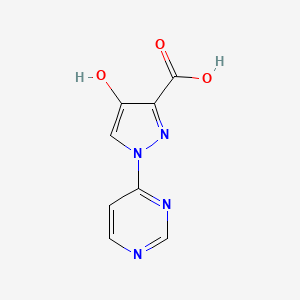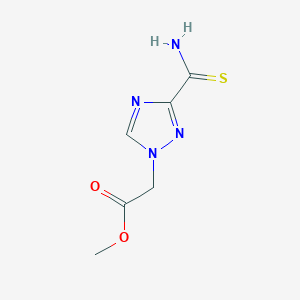
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₈H₁₃NO₄S and a molecular weight of 219.26 g/mol . It is characterized by the presence of a morpholine ring, a sulfonyl group, and a cyclopropane ring attached to an aldehyde group . This compound is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde typically involves the reaction of morpholine with a sulfonyl chloride to form the morpholine-4-sulfonyl intermediate . This intermediate is then reacted with cyclopropane-1-carbaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The cyclopropane ring and aldehyde group can also participate in covalent bonding with target molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(Morpholine-4-sulfonyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
1-(Morpholine-4-sulfonyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-(Morpholine-4-sulfonyl)cyclopropane-1-amine: Similar structure but with an amine group instead of an aldehyde group
Eigenschaften
Molekularformel |
C8H13NO4S |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
1-morpholin-4-ylsulfonylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H13NO4S/c10-7-8(1-2-8)14(11,12)9-3-5-13-6-4-9/h7H,1-6H2 |
InChI-Schlüssel |
FOCACDPKBUJTQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C=O)S(=O)(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
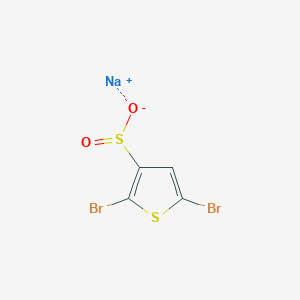

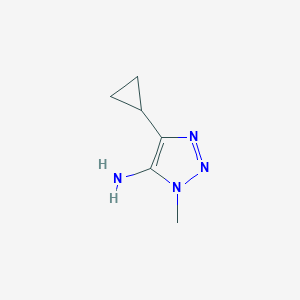

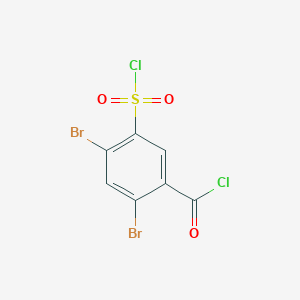
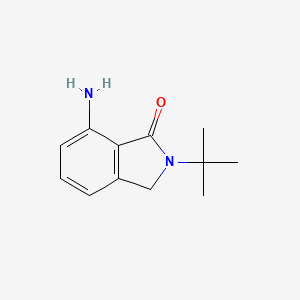
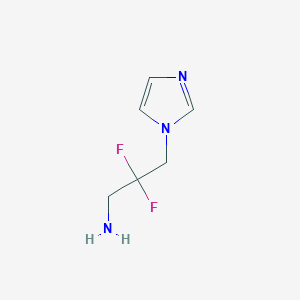
![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
